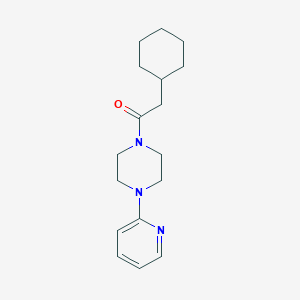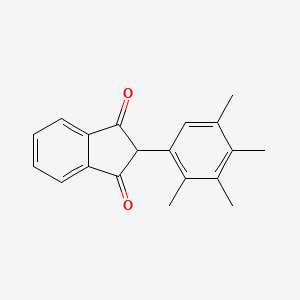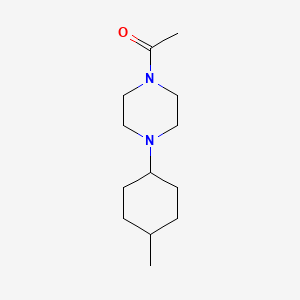
N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide, also known as IQ-1, is a small molecule inhibitor that has been widely used in scientific research. It has been shown to have potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
Wirkmechanismus
N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide binds to the TCF/LEF transcription factor and inhibits its interaction with β-catenin, which is required for the activation of Wnt target genes. This leads to a decrease in the expression of Wnt target genes and a subsequent inhibition of the Wnt pathway. N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and cell cycle arrest. In addition, N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and dendritic cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide is its specificity for the Wnt pathway. This allows researchers to study the effects of Wnt pathway inhibition without affecting other signaling pathways. In addition, N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has been shown to have low toxicity in vitro and in vivo, making it a safe tool for scientific research.
However, one of the limitations of N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide is its relatively low potency compared to other Wnt pathway inhibitors. This may limit its effectiveness in certain experimental settings. In addition, N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
For research on N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide include its potential as a cancer therapeutic and the exploration of its molecular mechanisms.
Synthesemethoden
The synthesis of N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide involves a multistep process that includes the reaction of 5-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-aminobenzamide to form the desired product, N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide. The purity of the product is confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has been extensively used in scientific research as a tool to study the Wnt signaling pathway. This pathway plays a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. Dysregulation of the Wnt pathway has been implicated in the development of many diseases, including cancer. N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has been shown to inhibit the activity of the Wnt pathway by targeting the transcription factor TCF/LEF, which is essential for the activation of Wnt target genes.
Eigenschaften
IUPAC Name |
N-(5-methylpyridin-2-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-6-9-15(17-10-11)19-16(20)14-8-7-12-4-2-3-5-13(12)18-14/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBXTKFDZSBUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)quinoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)


![1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)
![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)


![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)




